Lyoniresinol chemical structure and properties
Lyoniresinol chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lyoniresinol, a naturally occurring lignan, has garnered significant scientific attention for its diverse pharmacological properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of Lyoniresinol. It is designed to be a comprehensive resource, summarizing key quantitative data, detailing experimental protocols for cited biological assays, and visualizing the implicated signaling pathways. This document aims to facilitate further research and development of Lyoniresinol as a potential therapeutic agent.
Chemical Structure and Properties
Lyoniresinol is a lignan characterized by a tetrahydronaphthalene skeleton. Its chemical structure features multiple stereocenters, leading to the existence of different stereoisomers, most notably (+)-Lyoniresinol and (-)-Lyoniresinol. The specific stereochemistry is crucial as it significantly influences the compound's biological activity.
Chemical Structure:
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IUPAC Name: 8-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-bis(hydroxymethyl)-1,3-dimethoxy-5,6,7,8-tetrahydronaphthalen-2-ol[1]
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Stereochemistry: The molecule contains chiral centers, leading to different stereoisomers. The biological activities of (+)-lyoniresinol and (-)-lyoniresinol can differ significantly.
Physicochemical Properties:
The following table summarizes the key physicochemical properties of Lyoniresinol. It is important to note that Lyoniresinol is sparingly soluble in water but shows good solubility in various organic solvents.
| Property | Value | Source |
| Molecular Weight | 420.5 g/mol | [2][3] |
| Melting Point | 170.7-171.0 °C | |
| Boiling Point | 617.6 ± 55.0 °C (Predicted) | |
| Solubility | Poorly soluble in water. Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | [4] |
| pKa | Experimental data not readily available. A predicted pKa for a glucoside derivative is 10.05 ± 0.40. | |
| LogP | 2 (Predicted) | [1] |
Biological Activities and Signaling Pathways
Lyoniresinol has been reported to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. These activities are attributed to its ability to modulate key cellular signaling pathways.
Antioxidant Activity and Nrf2 Pathway Activation
Lignans, including Lyoniresinol, are known for their antioxidant properties. While direct evidence for Lyoniresinol is still emerging, related lignans like (+)-lariciresinol have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6] This pathway is a critical cellular defense mechanism against oxidative stress.
Hypothesized Nrf2 Activation by Lyoniresinol:
Caption: Hypothesized activation of the Nrf2 pathway by Lyoniresinol.
Anti-inflammatory Activity and NF-κB Inhibition
Lyoniresinol and its derivatives are postulated to exert anti-inflammatory effects by inhibiting the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a key regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory mediators.
Hypothesized NF-κB Inhibition by Lyoniresinol:
Caption: Postulated inhibition of the NF-κB signaling pathway by Lyoniresinol.
Anticancer Activity and Apoptosis Induction
Derivatives of Lyoniresinol have demonstrated anticancer activity against various cancer cell lines. One of the proposed mechanisms is the induction of apoptosis. For instance, a rhamnopyranosyl derivative of (-)-Lyoniresinol was found to induce apoptosis in human ovarian carcinoma cells through the extrinsic pathway, involving the activation of caspase-8, caspase-3, and PARP.[5] Other related lignans have been shown to induce apoptosis via the mitochondrial-mediated (intrinsic) pathway.
Apoptosis Pathways Potentially Modulated by Lyoniresinol:
Caption: Overview of extrinsic and intrinsic apoptosis pathways potentially modulated by Lyoniresinol.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of Lyoniresinol.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to determine the antioxidant capacity of a compound.
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Reagent Preparation:
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Prepare a stock solution of DPPH in methanol or ethanol to a concentration of approximately 0.1 mM. The absorbance of this solution at 517 nm should be around 1.0.
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Prepare a series of concentrations of Lyoniresinol in the same solvent.
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Procedure:
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Add a defined volume of each Lyoniresinol concentration to the DPPH solution.
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Prepare a control sample containing only the solvent instead of the Lyoniresinol solution.
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Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
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Measure the absorbance of each solution at 517 nm using a spectrophotometer.
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Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging activity against the sample concentration.
Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator.
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Cell Culture:
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Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
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Seed the cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 12 hours at 37°C in a 5% CO₂ incubator.
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Treatment:
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Replace the medium with fresh FBS-free DMEM.
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Add various concentrations of Lyoniresinol (prepared in FBS-free DMEM) to the cells.
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After 1 hour of pre-treatment with Lyoniresinol, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
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Measurement of Nitrite:
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Collect the cell culture supernatant.
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Determine the nitrite concentration in the supernatant using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
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Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
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Analysis: The percentage of inhibition of NO production is calculated by comparing the nitrite concentration in Lyoniresinol-treated cells to that in LPS-stimulated control cells.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
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Cell Seeding:
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Seed the desired cancer cell line in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well).
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Allow the cells to adhere and grow for 24 hours.
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Treatment:
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Treat the cells with various concentrations of Lyoniresinol for a specified duration (e.g., 24, 48, or 72 hours).
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Include a vehicle control (cells treated with the solvent used to dissolve Lyoniresinol, typically DMSO at a final concentration of <0.1%).
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MTT Addition and Incubation:
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After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
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Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
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Solubilization and Measurement:
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Carefully remove the medium containing MTT.
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Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
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Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined from a dose-response curve.
Conclusion
Lyoniresinol is a promising natural compound with a range of biological activities that warrant further investigation. This technical guide has provided a comprehensive overview of its chemical structure, physicochemical properties, and its effects on key signaling pathways involved in oxidative stress, inflammation, and cancer. The detailed experimental protocols offer a foundation for researchers to further explore the therapeutic potential of Lyoniresinol. Future studies should focus on elucidating the precise molecular targets of Lyoniresinol, conducting in vivo efficacy and safety studies, and exploring the structure-activity relationships of its derivatives to optimize its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Lariciresinol induces apoptosis in HepG2 cells via mitochondrial-mediated apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+)-Lyoniresinol | C22H28O8 | CID 11711453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (-)-Lyoniresinol | CAS:31768-94-2 | Manufacturer ChemFaces [chemfaces.com]
- 5. Antioxidant efficacy and the upregulation of Nrf2-mediated HO-1 expression by (+)-lariciresinol, a lignan isolated from Rubia philippinensis, through the activation of p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
